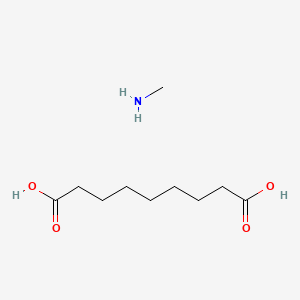![molecular formula C13H24O4Si B14232828 Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane CAS No. 544715-96-0](/img/structure/B14232828.png)
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane compound with two oxan-2-yloxy groups and an ethenyl group attached to a silicon atom. This compound is used in various industrial and research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane typically involves the reaction of ethenylmethylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ethenylmethylsilane} + 2 \text{Oxan-2-ol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The oxan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl(methyl)bis[(oxan-2-yl)oxy]silane.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane involves its ability to form strong bonds with various substrates. The ethenyl group allows for polymerization reactions, while the oxan-2-yloxy groups provide stability and reactivity. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenyltrimethoxysilane: Similar structure but with methoxy groups instead of oxan-2-yloxy groups.
Methyltriethoxysilane: Contains ethoxy groups and lacks the ethenyl group.
Vinyltriethoxysilane: Similar to ethenyl(methyl)bis[(oxan-2-yl)oxy]silane but with ethoxy groups.
Uniqueness
This compound is unique due to the presence of oxan-2-yloxy groups, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
544715-96-0 |
|---|---|
Molekularformel |
C13H24O4Si |
Molekulargewicht |
272.41 g/mol |
IUPAC-Name |
ethenyl-methyl-bis(oxan-2-yloxy)silane |
InChI |
InChI=1S/C13H24O4Si/c1-3-18(2,16-12-8-4-6-10-14-12)17-13-9-5-7-11-15-13/h3,12-13H,1,4-11H2,2H3 |
InChI-Schlüssel |
MBOWTOWOMCMDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=C)(OC1CCCCO1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
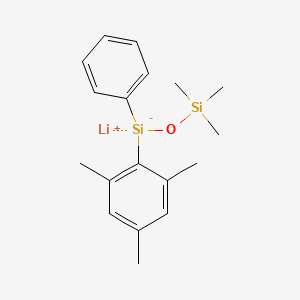
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
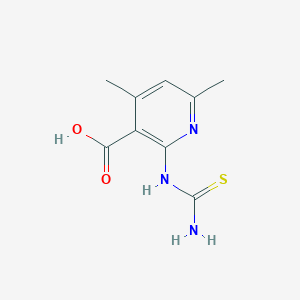
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
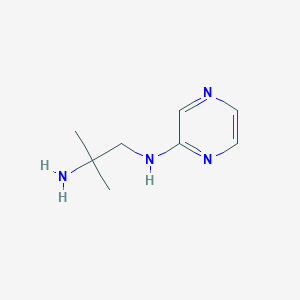
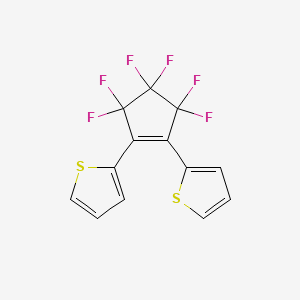
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
